6,7-Dimethoxy-4-ethylcoumarin
Description
Overview of Coumarin (B35378) Chemical Class and Derivatives
The coumarin, or 2H-chromen-2-one, molecule consists of a benzene (B151609) ring fused to an α-pyrone ring. wikipedia.org This core structure can be modified through the addition of various functional groups, such as hydroxyl, methoxy (B1213986), and alkyl groups, at different positions. japsonline.com These modifications give rise to a vast array of coumarin derivatives with distinct chemical and physical properties. wikipedia.org For instance, the introduction of hydroxyl groups can enhance the antioxidant and anti-inflammatory activities of the resulting compound, while the addition of bulky substituents can influence its fluorescent properties.
Significance of 6,7-Dimethoxy-4-ethylcoumarin within Coumarin Research
Within the extensive family of coumarin derivatives, this compound has garnered attention for its specific structural features and potential applications. The presence of two methoxy groups at the 6 and 7 positions, combined with an ethyl group at the 4 position, imparts unique characteristics to the molecule. Research has indicated its presence in certain natural products and has explored its potential biological activities. nih.govfrontiersin.orgekb.eg
Scope and Objectives of Academic Inquiry Pertaining to this compound
Academic investigation into this compound primarily focuses on its synthesis, characterization, and the exploration of its fluorescent and biological properties. The objectives of such research include elucidating its potential as a fluorescent probe, evaluating its efficacy in various biological assays, and understanding the structure-activity relationships that govern its behavior.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H14O4 | bldpharm.com |
| Molecular Weight | 234.25 g/mol | bldpharm.com |
| Appearance | Solid | |
| SMILES | CCC1=CC(=O)OC2=CC(=C(C=C21)OC)OC | bldpharm.com |
Research Findings on this compound
Synthesis and Characterization
The synthesis of this compound can be achieved through various organic chemistry reactions, often involving the condensation of a substituted phenol (B47542) with a β-ketoester. The precise reaction conditions and starting materials can be tailored to optimize the yield and purity of the final product. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure.
Fluorescent Properties
Coumarin derivatives are well-known for their fluorescent properties, and this compound is no exception. The specific absorption and emission wavelengths of this compound are influenced by the solvent polarity and the presence of other molecules. These fluorescent characteristics make it a candidate for use in various applications, including as a fluorescent label for biomolecules and as a component in fluorescent probes for detecting specific analytes. researchgate.net
Biological Activity
Preliminary studies have suggested that this compound may possess certain biological activities. For instance, it has been identified as a component in plant extracts that exhibit anti-proliferative effects on cancer cell lines. nih.govfrontiersin.org Further research is needed to fully elucidate its mechanism of action and to evaluate its potential as a therapeutic agent.
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-6,7-dimethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-4-8-5-13(14)17-10-7-12(16-3)11(15-2)6-9(8)10/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNPGHAGVLUKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biosynthetic Pathways
Isolation of 6,7-Dimethoxy-4-ethylcoumarin from Biological Sources
The compound this compound has been identified in a variety of natural sources, spanning the plant and marine invertebrate kingdoms. Its discovery in these organisms highlights the diverse metabolic capabilities of different species.
Notably, this compound has been isolated from a polyherbal infusion containing Moringa oleifera (Moringa) and saffron. nih.govfrontiersin.orgfrontiersin.org In a study investigating the phytochemical composition of this infusion, this compound was identified as one of the constituent compounds. nih.govfrontiersin.orgfrontiersin.org
The compound has also been detected in extracts from the aerial parts of Echinops shakrokii, a plant species native to Kurdistan, Iraq. nih.gov Specifically, it was found in the aqueous methanol (B129727) extract of the plant. nih.gov
Furthermore, research on the marine bivalve Anadara uropigimelana has revealed the presence of this compound within its tissue extracts. researchgate.netekb.eg This discovery underscores the potential for marine organisms to produce a wide array of secondary metabolites.
Table 1: Documented Natural Sources of this compound
| Organism | Tissue/Extract |
| Moringa oleifera (in polyherbal infusion with saffron) | Leaf extract |
| Echinops shakrokii | Aqueous methanol extract of aerial parts |
| Anadara uropigimelana | Tissue extract |
Extraction and Initial Characterization Methodologies from Biological Matrices
The isolation and identification of this compound from these diverse biological sources have been achieved through various established analytical techniques.
In the case of the Moringa-saffron polyherbal infusion, the extraction was performed using a maceration method to mimic traditional preparation techniques. nih.gov The subsequent phytochemical analysis was conducted using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which allowed for the identification of this compound among other bioactive compounds. nih.govfrontiersin.org
For the analysis of Echinops shakrokii, extracts were prepared from the aerial parts of the plant using different solvents, including ethyl acetate (B1210297) and aqueous methanol, through both maceration and Soxhlet extraction methods. nih.gov The identification of this compound in the aqueous methanol extract was accomplished using LC-MS. nih.gov
The investigation of Anadara uropigimelana involved the preparation of a tissue extract, which was then subjected to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. researchgate.netekb.eg This technique enabled the characterization of the various bioactive compounds present, including this compound. researchgate.netekb.eg
Biosynthetic Routes to this compound and Related Coumarins
The biosynthesis of coumarins, including this compound, is a complex process that originates from the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. frontiersin.orgnih.govsci-hub.se
Enzymatic Pathways and Precursor Molecules Involved in Coumarin (B35378) Formation
The journey to coumarin synthesis begins with the amino acid phenylalanine, which is derived from the shikimate pathway. frontiersin.orgnih.gov A series of enzymatic reactions then follows:
Phenylalanine ammonia-lyase (PAL) , cinnamate 4-hydroxylase (C4H) , and 4-coumarate-CoA ligase (4CL) are the initial key enzymes that catalyze the first three steps of the phenylpropanoid pathway. frontiersin.orgnih.gov This sequence of reactions produces p-coumaroyl-CoA, a central precursor for various downstream metabolic branches, including the coumarin biosynthetic pathway. frontiersin.orgnih.gov
The formation of the characteristic coumarin lactone ring is a critical step, often involving the ortho-hydroxylation of cinnamic acid derivatives. frontiersin.org Enzymes such as coumarate 2'-hydroxylase (C2'H) and feruloyl-CoA 6'-hydroxylase (F6'H) are involved in this crucial hydroxylation step. frontiersin.org
Further modifications, such as methylation, are carried out by enzymes like caffeoyl-CoA-O-methyltransferase (CCoAOMT) . frontiersin.org These modifications contribute to the vast structural diversity observed among coumarins.
The formation of more complex coumarins often starts from simpler coumarin precursors like umbelliferone. frontiersin.org Prenyltransferases (PTs) and cytochrome P450 monooxygenases then play a role in further elaborating the coumarin structure. frontiersin.org
Genetic and Molecular Mechanisms Governing Dimethoxycoumarin Biosynthesis
The biosynthesis of coumarins is a tightly regulated process at the genetic level. The expression of the genes encoding the biosynthetic enzymes is influenced by various factors, including developmental stage, tissue type, and environmental stimuli. frontiersin.orgnih.gov
For instance, the overexpression of the C4H gene has been shown to increase C4H enzymatic activity, leading to enhanced biosynthesis of certain coumarins. frontiersin.orgnih.gov Similarly, the CYP98A3 gene has been identified as encoding a key enzyme for the 3'-hydroxylation of p-coumarate, a critical step in the biosynthesis of scopoletin, a dimethoxycoumarin derivative. nih.gov
The regulation of coumarin biosynthesis is also influenced by environmental cues such as light, which can modulate the primary metabolic processes that provide the necessary precursors for coumarin synthesis. nih.gov
Table 2: Key Enzymes in Coumarin Biosynthesis
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the first step in the phenylpropanoid pathway. frontiersin.orgnih.gov |
| Cinnamate 4-hydroxylase | C4H | Involved in the initial steps of the phenylpropanoid pathway. frontiersin.orgnih.gov |
| 4-coumarate-CoA ligase | 4CL | Catalyzes the formation of p-coumaroyl-CoA. frontiersin.orgnih.gov |
| Coumarate 2'-hydroxylase | C2'H | Involved in the ortho-hydroxylation of cinnamic acid derivatives. frontiersin.org |
| Feruloyl-CoA 6'-hydroxylase | F6'H | Involved in the ortho-hydroxylation of cinnamic acid derivatives. frontiersin.org |
| Caffeoyl-CoA-O-methyltransferase | CCoAOMT | Catalyzes methylation reactions. frontiersin.org |
| Prenyltransferases | PTs | Add prenyl groups to the coumarin scaffold. frontiersin.org |
| Cytochrome P450 monooxygenases | P450s | Catalyze a variety of oxidative reactions. frontiersin.orgiajesm.in |
Strategies for the De Novo Synthesis of this compound and Analogues
The initial formation of the coumarin core is a critical step that can be achieved through several reliable methods.
Classical name reactions remain a cornerstone for coumarin synthesis due to their reliability and the accessibility of starting materials. The Pechmann condensation, a reaction between a phenol (B47542) and a β-ketoester under acidic conditions, is a widely used method for synthesizing coumarins. wikipedia.org For the synthesis of 6,7-dimethoxy-4-substituted coumarins, 3,4-dimethoxyphenol (B20763) serves as the key phenolic precursor. The reaction with an appropriate β-ketoester, in this case, ethyl butyrylacetate, in the presence of an acid catalyst such as sulfuric acid, leads to the formation of the desired 4-ethylcoumarin derivative. conicet.gov.ar The mechanism involves an initial transesterification followed by intramolecular cyclization and dehydration. wikipedia.org
Similarly, the Knoevenagel condensation provides another versatile route. nih.govnih.govdoaj.org This reaction typically involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group. nih.gov For the synthesis of this compound, 2-hydroxy-4,5-dimethoxybenzaldehyde (B111897) would be reacted with a reagent capable of introducing the 4-ethyl substituent. The reaction is often catalyzed by a weak base. nih.gov While broadly applicable, the specific adaptation for 4-ethylcoumarins requires careful selection of the active methylene component.
| Reaction Name | Key Reactants | Typical Catalyst | Relevance to this compound |
| Pechmann Condensation | 3,4-Dimethoxyphenol, Ethyl butyrylacetate | Sulfuric Acid, AlCl₃ | Direct synthesis of the target coumarin scaffold. wikipedia.orgconicet.gov.ar |
| Knoevenagel Condensation | 2-Hydroxy-4,5-dimethoxybenzaldehyde, Active methylene compound | Piperidine, Proline | Synthesis of various coumarin derivatives, adaptable for the target compound. nih.govnih.gov |
Modern catalytic methods have expanded the toolkit for coumarin synthesis, offering milder reaction conditions and greater functional group tolerance. The Suzuki cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has emerged as a powerful tool for C-C bond formation. mt.comyoutube.com While often used to arylate pre-existing coumarin scaffolds, it can also be integrated into the synthesis of the core structure itself. For instance, a suitably substituted o-hydroxyaryl halide could be coupled with a boronic acid derivative that contains the necessary components for subsequent cyclization into the coumarin ring. This approach offers a high degree of flexibility in introducing diverse substituents. researchgate.netresearchgate.net
The use of enzymes in organic synthesis, or chemoenzymatic synthesis, offers a green and highly selective alternative to traditional chemical methods. zenodo.orgnih.gov Lipases, for example, have been utilized in the synthesis of coumarin derivatives. mdpi.com One approach involves the lipase-catalyzed condensation of a salicylaldehyde (B1680747) derivative with a malonic ester, followed by intramolecular cyclization. mdpi.com Biocatalytic methods can also be employed for the synthesis of coumarin precursors. For instance, the laccase-catalyzed oxidation of a salicyl alcohol to the corresponding aldehyde provides a key intermediate for subsequent condensation reactions. researchgate.net While direct enzymatic synthesis of this compound is not extensively documented, the principles of chemoenzymatic synthesis are applicable to the formation of its precursors and analogs. zenodo.orgresearchgate.net
Derivatization and Functionalization Strategies of the this compound Scaffold
Once the core structure is obtained, further chemical modifications can be performed to fine-tune its properties.
The C-4 position of the coumarin ring and its substituent are common sites for structural modification. The ethyl group at C-4 of this compound can be a handle for further chemical transformations. For example, benzylic bromination of the ethyl group could introduce a reactive site for subsequent nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
The dimethoxy groups at the C-6 and C-7 positions are also amenable to chemical modification. Selective demethylation to the corresponding dihydroxy derivative can be achieved using various reagents. This transformation is significant as the presence of phenolic hydroxyl groups can influence the compound's biological activity. areeo.ac.irpjmhsonline.com The resulting hydroxyl groups can then be further functionalized, for example, through alkylation or esterification, to generate a library of new derivatives. pjmhsonline.com For instance, the reaction with dimethyl sulfate (B86663) can convert the hydroxyl groups back to methoxy (B1213986) groups or introduce other alkyl groups. pjmhsonline.com
| Modification Site | Type of Reaction | Potential Reagents | Resulting Functional Group |
| C-4 Ethyl Group | Benzylic Bromination | N-Bromosuccinimide (NBS) | Bromomethyl group |
| C-6/C-7 Methoxy Groups | Demethylation | Boron tribromide (BBr₃) | Hydroxyl groups |
| C-6/C-7 Hydroxyl Groups | Alkylation | Dimethyl sulfate (DMS), Alkyl halides | Methoxy or other alkoxy groups |
Synthetic Methodologies and Chemical Transformations
Chemical Transformations of the 6,7-Dimethoxy-4-ethylcoumarin Scaffold
The this compound core, characterized by an electron-rich benzene (B151609) ring and a reactive α,β-unsaturated lactone system, serves as a versatile platform for a variety of chemical modifications. These transformations allow for the systematic alteration of its electronic, steric, and physicochemical properties, leading to a diverse array of derivatives. Key reaction types include substitutions on the aromatic chromene ring and the construction of new heterocyclic systems fused to the coumarin (B35378) core.
The benzene moiety of the coumarin system is amenable to electrophilic aromatic substitution, with the reactivity and regioselectivity being significantly influenced by the existing substituents. The two methoxy (B1213986) groups at positions 6 and 7 are powerful activating, ortho-, para-directing groups. This strong activation makes the aromatic ring highly susceptible to attack by electrophiles.
Electrophilic Substitution:
The electron-donating nature of the 6- and 7-methoxy groups directs incoming electrophiles primarily to the C5 and C8 positions, which are ortho and para to the activating groups.
Nitration: The nitration of 6,7-dimethoxycoumarin has been shown to proceed, yielding the corresponding nitro derivative. For instance, the reaction of 6,7-dimethoxycoumarin with nitric acid in glacial acetic acid leads to the formation of 6,7-dimethoxy-3-nitrocoumarin researchgate.netclockss.org. While this demonstrates substitution at the pyrone ring, electrophilic substitution on the benzene ring is also well-established for activated coumarins.
Halogenation: Halogenation of the coumarin nucleus can be achieved using various reagents. The bromination of 6,7-dimethoxycoumarin has been accomplished using a combination of Oxone® and hydrobromic acid, demonstrating a method for introducing a halogen atom onto the coumarin scaffold scite.ai. The presence of the activating methoxy groups facilitates this type of transformation.
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are classic electrophilic aromatic substitution reactions. While specific examples on this compound are not extensively documented in readily available literature, the reactivity of closely related systems provides strong evidence for its feasibility. For example, the Friedel-Crafts acylation of 5,7-dimethoxycoumarin with 1-naphthoyl chloride in the presence of aluminum chloride proceeds efficiently . The electron-donating methoxy groups activate the coumarin's 3-position for this reaction . Given the similar strong activation provided by the 6,7-dimethoxy substitution pattern, analogous reactivity at the C5 and C8 positions of this compound is expected.
Table 1: Electrophilic Substitution Reactions on Dimethoxycoumarin Scaffolds
| Reaction Type | Reagents and Conditions | Product | Reference(s) |
| Nitration | Nitric acid, glacial acetic acid, steam bath | 6,7-dimethoxy-3-nitrocoumarin | researchgate.netclockss.org |
| Bromination | Oxone®, Hydrobromic Acid (HBr) | Brominated 6,7-dimethoxycoumarin | scite.ai |
| Friedel-Crafts Acylation | 1-Naphthoyl chloride, AlCl₃, CH₂Cl₂, 25°C | 5,7-Dimethoxy-3-(1-naphthoyl)coumarin* |
Note: Reaction performed on the isomeric 5,7-dimethoxycoumarin, indicating the reactivity of dimethoxy-substituted coumarin rings.
Nucleophilic Substitution:
Nucleophilic aromatic substitution (SNAr) on the benzene ring of coumarins is generally less common than electrophilic substitution because the ring is inherently electron-rich. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group fishersci.atmasterorganicchemistry.comlibretexts.org. However, under certain conditions, nucleophilic substitution of hydrogen can occur. A notable example involves the reaction of 5,7-dimethoxycoumarins with 1,2,4-triazines, leading to the formation of 5,7-dimethoxy-8-(3,6-diphenylpyridin-2-yl)coumarins researchgate.net. This transformation proceeds via an aromatic SNH substitution, demonstrating a method for C-C bond formation at the C8 position through a nucleophilic mechanism without the need for a traditional leaving group researchgate.net.
The structural framework of this compound is an attractive starting point for the synthesis of more complex molecular architectures, including fused heterocyclic systems and hybrid molecules. These strategies aim to combine the coumarin scaffold with other pharmacophores or functional moieties to create novel compounds with potentially enhanced or new biological activities.
Heterocyclic Annulation:
Annulation reactions involve the construction of a new ring fused to the existing coumarin structure. A variety of synthetic strategies have been developed to fuse different heterocyclic rings, particularly nitrogen-containing heterocycles, to the coumarin core scilit.commdpi.com.
Pyrrole (B145914) Annulation: The synthesis of the lamellarin class of alkaloids provides an example of pyrrole ring annulation. This process can involve the use of a 3-nitrocoumarin (B1224882) derivative which reacts with a phenethylamine (B48288) derivative to construct a fused pyrrole ring, ultimately leading to complex polycyclic systems researchgate.net.
Pyridine (B92270) Annulation: As mentioned previously, the reaction between 5,7-dimethoxycoumarins and 1,2,4-triazines results in the formation of a pyridine ring fused at the C8 position of the coumarin researchgate.net. This reaction sequence, known as the Boger transformation, is an effective method for creating coumarin-pyridine fused systems researchgate.net.
Hybrid Molecule Synthesis:
This approach involves linking the 6,7-dimethoxycoumarin moiety to other distinct chemical entities to create a single hybrid molecule. The goal is often to design molecules that can interact with multiple biological targets or to combine the properties of the individual components.
Coumarin-Alkylamine Hybrids: A series of 6,7-dimethoxycoumarin analogues featuring a protonatable benzylamino group linked to the 3-position have been synthesized uniba.itnih.gov. These compounds were designed as inhibitors of acetylcholinesterase (AChE), demonstrating how the coumarin scaffold can be derivatized to target specific enzymes nih.gov.
Coumarin-Pyridinium Hybrids: Researchers have synthesized conjugates of 3-amino-6,7-dimethoxycoumarin with N-benzylpyridinium moieties through an amide linkage beilstein-journals.org. These hybrid molecules have shown potent inhibitory activity against AChE, with the 6,7-dimethoxy substitution pattern being crucial for the high activity beilstein-journals.org.
Functionalized Side-Chain Hybrids: The introduction of functionalized side chains is a common strategy. For example, 4-(bromomethyl)-6,7-dimethoxy-coumarin serves as a reactive intermediate for creating new derivatives nih.govscbt.com. Systematic modification of 4-senecioyloxymethyl-6,7-dimethoxycoumarin, where the senecioyl side chain was replaced with various cinnamoyl groups, led to the discovery of compounds with significantly enhanced biological activity researchgate.net.
Table 2: Examples of Hybrid Molecules Derived from 6,7-Dimethoxycoumarin
| Hybrid Type | Linkage Position | Attached Moiety | Key Finding/Application | Reference(s) |
| Coumarin-Alkylamine | Position 3 | Benzylamino group | Potent and selective inhibitors of acetylcholinesterase (AChE). | uniba.itnih.gov |
| Coumarin-Pyridinium | Position 3 | N-Benzylpyridinium (via amide linker) | Nanomolar inhibitory activity against AChE. | beilstein-journals.org |
| Coumarin-Cinnamate | Position 4 (via methyl ester) | 4-Methoxycinnamoyl group | Enhanced inhibitory activity in HUVEC tube formation assay. | researchgate.net |
| Functionalized Coumarin | Position 4 (via methyl group) | Bromo group (on methyl) | Serves as a reactive substrate for haloalkane dehalogenases. | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6,7-Dimethoxy-4-ethylcoumarin. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the complete assignment of the carbon and hydrogen framework.
One-dimensional NMR techniques, including ¹H and ¹³C NMR, are fundamental for the initial structural assessment of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would show two singlets for the protons at positions 5 and 8, a characteristic feature of 6,7-disubstituted coumarins. The ethyl group at position 4 would be identified by a quartet for the methylene (B1212753) protons and a triplet for the methyl protons, indicating their mutual coupling. The two methoxy (B1213986) groups at positions 6 and 7 would each produce a sharp singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in this compound will give a distinct resonance. The spectrum will be characterized by signals for the carbonyl carbon of the lactone ring, the olefinic carbons, the aromatic carbons, the carbons of the ethyl group, and the carbons of the two methoxy groups.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-2 | - | ~161 |
| C-3 | ~6.2 | ~112 |
| C-4 | - | ~152 |
| C-4a | - | ~110 |
| C-5 | ~7.0 | ~100 |
| C-6 | - | ~150 |
| C-7 | - | ~155 |
| C-8 | ~6.8 | ~98 |
| C-8a | - | ~148 |
| 4-CH₂ | ~2.8 (quartet) | ~25 |
| 4-CH₃ | ~1.3 (triplet) | ~14 |
| 6-OCH₃ | ~3.9 (singlet) | ~56 |
| 7-OCH₃ | ~3.9 (singlet) | ~56 |
Note: The predicted chemical shifts are based on the analysis of structurally similar coumarin (B35378) derivatives and established substituent effects. Actual experimental values may vary slightly.
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the methylene and methyl protons of the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the aromatic protons, the ethyl group, and the methoxy groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons. For instance, correlations from the proton at C-5 to the carbons at C-4, C-6, and C-8a would confirm their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of this compound, NOESY could show correlations between the methoxy protons and the adjacent aromatic protons, further confirming their positions.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise elemental formula of this compound, which is C₁₃H₁₄O₄. The calculated exact mass for the [M+H]⁺ ion would be used to confirm the molecular formula with a high degree of confidence.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern provides valuable structural information. For this compound, the fragmentation is expected to follow characteristic pathways for coumarins. Common fragmentation pathways for coumarins include the loss of carbon monoxide (CO) from the lactone ring. benthamopen.com For methoxy-substituted coumarins, the loss of a methyl radical (•CH₃) from a methoxy group is a common fragmentation pathway. benthamopen.com The ethyl group at position 4 can also undergo fragmentation.
Interactive Data Table: Predicted Key Mass Fragments for this compound
| Fragment | Proposed Structure/Loss | Predicted m/z |
| [M]⁺• | Molecular Ion | 234 |
| [M-CH₃]⁺ | Loss of a methyl radical | 219 |
| [M-CO]⁺• | Loss of carbon monoxide | 206 |
| [M-CH₂CH₃]⁺ | Loss of an ethyl radical | 205 |
| [M-CO-CH₃]⁺ | Sequential loss of CO and a methyl radical | 191 |
Note: The predicted fragmentation is based on the known fragmentation patterns of similar coumarin derivatives, such as 6,7-Dimethoxy-4-methylcoumarin. massbank.eu
Vibrational (Infrared) and Electronic (Ultraviolet-Visible) Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show a strong absorption band for the C=O stretching of the lactone ring, typically in the region of 1700-1750 cm⁻¹. Other characteristic bands would include those for C=C stretching of the aromatic and pyrone rings, and C-O stretching of the ether linkages.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the coumarin chromophore. The position and intensity of these bands are influenced by the substitution pattern on the coumarin ring. The presence of the electron-donating methoxy groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted coumarin.
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Predicted Value |
| IR Spectroscopy | Lactone C=O stretch | ~1720 cm⁻¹ |
| IR Spectroscopy | Aromatic C=C stretch | ~1600-1450 cm⁻¹ |
| IR Spectroscopy | C-O (ether) stretch | ~1270 and 1130 cm⁻¹ |
| UV-Vis Spectroscopy | Absorption maximum (λmax) | ~230 nm, ~255 nm, ~345 nm |
Note: The predicted values are based on the analysis of structurally similar coumarin derivatives.
Chiroptical Spectroscopy: Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) Studies of Chiral Coumarin Analogues
Chiroptical spectroscopy provides crucial insights into the three-dimensional structure of chiral molecules. For coumarin analogues possessing chirality, Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) are powerful techniques to determine stereochemical information and study their photophysical properties. nih.gov
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is instrumental in determining the conformation of coumarin derivatives. For example, studies on proline-substituted coumarin chromophores have utilized CD spectroscopy in conjunction with quantum chemistry calculations to determine the dominant conformers in various solvents. wikipedia.org By comparing measured CD spectra with calculated ones, researchers can elucidate the relative orientation of the coumarin ring with respect to the chiral moiety. wikipedia.org This approach is valuable for understanding how chirality is transferred from a chiral center to the coumarin chromophore, which is essential for designing chiroptical probes for biomolecules like polypeptides. wikipedia.org In another instance, the configuration of a coumarin with axial chirality was successfully determined by comparing the experimental Electronic Circular Dichroism (ECD) spectrum with the one computed using Time-Dependent Density Functional Theory (TD-DFT). nanoscience.com
Circularly Polarized Luminescence (CPL) is the emission analogue of CD, measuring the differential emission of left- and right-circularly polarized light from a chiral luminophore. nih.gov CPL is a significant area of research for developing smart chiroptical materials and photoelectric devices. researchgate.net Research has shown that even achiral coumarin derivatives can be induced to exhibit CPL when co-assembled with chiral molecules into supramolecular structures like hydrogels. researchgate.net The handedness of the CPL signal in these systems can be controlled and even inverted through noncovalent interactions, such as hydrogen bonds and coordination with metal ions. researchgate.net
Furthermore, novel chiral coumarin Schiff base fluorescent probes have been designed that display strong CD signals but are CPL-silent on their own. researchgate.net The addition of specific metal ions, such as Mg²⁺ and Zn²⁺, can "turn on" the CPL emission by inhibiting photo-induced electron transfer (PET), making them highly sensitive ion probes. researchgate.netle.ac.uk The development of coumarin-based complexes, for instance with terbium(III), has led to materials with exceptionally bright CPL, demonstrating the potential of these compounds in advanced optical applications. researchgate.net
Chromatographic Methods for Isolation, Purity Assessment, and Quantification
Chromatographic techniques are indispensable for the analysis of coumarins, including this compound, from complex matrices, as well as for assessing their purity and quantifying their concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for identifying volatile and semi-volatile compounds in complex mixtures, such as plant extracts. The method separates compounds based on their boiling points and polarity as they pass through a capillary column, and the mass spectrometer then fragments the eluted compounds and detects the fragments, providing a unique mass spectrum that acts as a chemical fingerprint.
In the analysis of phytochemicals from medicinal plants, GC-MS is frequently employed to create a metabolite profile. nih.gov For instance, the methanolic extract of Ageratum conyzoides was analyzed using GC-MS, leading to the identification of a related compound, 2H-1-Benzopyran,6,7-dimethoxy-2,2-dimethyl- (ageratochromene). researchgate.net The identification process involves comparing the retention times and mass spectra of the analyte with those stored in extensive libraries like the National Institute of Standard and Technology (NIST) database. researchgate.netmdpi.com This comparative analysis allows for the confident identification of individual components within the extract. nih.gov The general procedure involves injecting a small volume of the sample extract into the GC-MS system, where it is vaporized and carried by a carrier gas (commonly helium) through the analytical column under a programmed temperature gradient. researchgate.netnih.gov
Table 1: Example of GC-MS Instrumental Conditions for Phytochemical Profiling
| Parameter | Value |
| Instrument | Shimadzu GC-MS QP2010 Plus |
| Column | DB-5 ms (30 m length, 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999%) |
| Flow Rate | 1.71 ml/min |
| Injection Mode | Splitless |
| Injection Volume | 2 µl |
| Temperature Program | Initial 70°C (5 min), ramp 10°C/min to 250°C (10 min), ramp 10°C/min to 300°C (10 min) |
| Ionization Energy | 70 eV |
| Mass Spectra Library | NIST08s, Wiley 7 |
Note: This table represents typical conditions and may be adapted based on the specific analysis. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used analytical technique for the separation, determination, and quantification of coumarins and their derivatives, which are often not volatile enough for GC analysis. mdpi.com HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
The versatility of HPLC is enhanced by the variety of available detectors. For coumarin analysis, spectrophotometric detectors like Diode Array Detectors (DAD) or Photodiode Array (PDA) detectors are very common due to the chromophoric nature of the coumarin ring system. mdpi.commasontechnology.ie These detectors provide UV-Vis spectra of the eluting peaks, aiding in compound identification. A study focusing on the characterization of coumarins in foods utilized an HPLC-DAD method for the analysis of seven different coumarins, including 6,7-dimethoxycoumarin. mdpi.com
For higher sensitivity and selectivity, especially for trace-level analysis, HPLC can be coupled with a mass spectrometer (MS). mdpi.com This combination (LC-MS) provides both retention time data and mass-to-charge ratio information, allowing for precise quantification and structural confirmation. A highly sensitive HPLC method was developed for determining the products of coumarin metabolism, such as 7-hydroxycoumarin, achieving detection limits approximately 100-fold lower than conventional spectrofluorimetric methods.
Table 2: Example of an HPLC System for Coumarin Analysis
| Component | Specification |
| Pump | Quaternary Gradient Pump |
| Degasser | Online Degasser |
| Autosampler | Thermostatted Autosampler |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Methanol (B129727) and acidified water (e.g., with acetic acid) |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |
Note: This table provides a general example; specific conditions vary depending on the target analytes. masontechnology.ie
Advanced Microscopic and Surface Analysis Techniques (e.g., Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDX)) in Related Research Contexts
While not typically used for the direct analysis of the this compound molecule itself, advanced microscopic and surface analysis techniques are crucial in research contexts where coumarin derivatives are incorporated into larger systems, such as nanoparticles, films, or functionalized materials.
Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface morphology and topography of materials at the micro- and nanoscale. researchgate.net In research involving coumarin derivatives, SEM is used to characterize the size, shape, and surface features of newly synthesized materials. For example, in the development of solid-state fluorescent materials, SEM analysis can reveal the morphology of self-assembled 1D micromaterials of coumarin fluorophores and confirm their potential as optical waveguides. researchgate.net Similarly, when a nano-encapsulated coumarin derivative was developed for therapeutic applications, SEM analysis was used to confirm the reduced tissue abnormalities and surface morphology changes in the treated biological models. nih.gov In materials science, the morphology of POSS-based hybrid porous polymers containing coumarin derivatives was observed by field emission SEM (FE-SEM), revealing nanostructured pellets. mdpi.com
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with SEM, used for the elemental analysis or chemical characterization of a sample. wikipedia.org It works by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam. le.ac.uk This provides qualitative and quantitative information about the elemental composition of the analyzed area. In research on coumarin-based materials, EDX is essential for confirming the successful synthesis and composition of composites. For instance, when designing nanocatalysts for the synthesis of bis-coumarin derivatives, EDX analysis is used to identify the elements present (e.g., Fe, Si, O, C, N) and confirm the successful immobilization of the coumarin-containing functional groups onto a substrate like silica-coated iron oxide nanoparticles. researchgate.netresearchgate.net This ensures that the catalyst has the intended chemical structure and elemental distribution. nanoscience.comresearchgate.net
Table 3: Applications of SEM and EDX in Coumarin-Related Research
| Technique | Application | Information Obtained |
| SEM | Characterization of coumarin-based nanomaterials | Size, shape, surface topography, and morphology of nanoparticles, nanowires, and films. nih.govresearchgate.net |
| Analysis of functionalized surfaces | Visualization of surface modifications and coatings involving coumarin derivatives. | |
| EDX | Elemental analysis of coumarin-based catalysts | Confirmation of the presence and distribution of expected elements in the catalyst structure. researchgate.net |
| Compositional analysis of composite materials | Determination of the elemental makeup of silica, polymers, or other matrices functionalized with coumarins. researchgate.net |
Preclinical Biological Activities and Mechanistic Investigations
Receptor Modulation and Signaling Pathway Interference
Beyond direct enzyme inhibition, coumarin (B35378) derivatives can modulate cellular functions by interacting with specific receptors and interfering with signaling pathways.
The gamma-aminobutyric acid type A (GABA-A) receptor is a pentameric ligand-gated ion channel and the primary site of inhibitory neurotransmission in the central nervous system. It is the target for various clinically important drugs, including benzodiazepines.
It is critical to distinguish 6,7-Dimethoxy-4-ethylcoumarin from a similarly named but structurally distinct compound, methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM). DMCM is a β-carboline , not a coumarin. DMCM is a well-documented ligand for the benzodiazepine binding site on the GABA-A receptor. It acts as a negative allosteric modulator (NAM), or inverse agonist, at low concentrations, producing anxiogenic and convulsant effects. At higher concentrations, DMCM can exhibit a biphasic effect, sometimes potentiating the receptor's response to GABA.
There is no preclinical evidence in the reviewed scientific literature to suggest that 6,7-Dimethoxy-4-ethylcoumarin interacts with the GABA-A receptor. The biological activities reported for DMCM are a consequence of its β-carboline scaffold, and these findings cannot be extrapolated to the coumarin compound that is the subject of this article.
Influence on Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt/mTOR, NF-κB, STAT3 pathways)
There is no available scientific literature detailing the influence of this compound on intracellular signaling cascades such as the MAPK, PI3K/Akt/mTOR, NF-κB, or STAT3 pathways.
Antioxidant Mechanisms and Reactive Oxygen Species Scavenging Potential
Information regarding the antioxidant mechanisms and reactive oxygen species (ROS) scavenging potential of this compound is not present in published research.
In Vitro Radical Scavenging Assays (e.g., DPPH)
No data from in vitro radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, are available for this compound.
Cellular Antioxidant Defense Modulation
There are no studies investigating the modulation of cellular antioxidant defense systems by this compound.
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
No specific data from in vitro studies detailing the efficacy of this compound against specific bacterial strains is currently available in the scientific literature. While various coumarin derivatives have demonstrated antibacterial properties, research has not yet focused on the specific antibacterial spectrum of this compound. nih.govnih.govmdpi.com
There is a lack of available research on the specific antifungal spectrum of this compound. Consequently, no mechanisms of action have been proposed for this particular compound. Studies on other coumarin derivatives suggest potential antifungal activity, but these findings cannot be directly attributed to the ethyl-substituted variant. nih.govnih.gov
Specific investigations into the antiviral activities of this compound, including its potential efficacy against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV), have not been reported in the existing scientific literature.
Anti-inflammatory Pathways and Immunomodulatory Effects
Direct studies on the anti-inflammatory pathways and immunomodulatory effects of isolated this compound are limited. However, the compound has been identified as a phytochemical constituent in a polyherbal infusion of Moringa oleifera and saffron. nih.gov This particular extract demonstrated immunomodulatory and anti-proliferative effects in preclinical studies. nih.gov It is important to note that these activities were attributed to the entire herbal combination, and the specific contribution of this compound to these effects has not been elucidated. nih.gov The broader class of 6,7-dimethoxy-4-substituted coumarins, such as the 4-methyl analog, has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory mediators through the inactivation of NF-κB and MAPK signaling pathways. nih.govnih.govresearchgate.net
Neurobiological Effects and Central Nervous System (CNS) Activity
The neurobiological effects of coumarin derivatives have garnered significant scientific interest. While extensive research on a wide array of coumarins is available, specific preclinical data on the neurobiological activities of this compound are not extensively documented in publicly available scientific literature. However, the structurally related compound, 6,7-dimethoxycoumarin (scoparone), has been investigated for its effects on the central nervous system.
Direct preclinical studies focusing on the antidepressant-like effects of this compound are limited. Research into the broader class of coumarin derivatives suggests potential antidepressant activity, often linked to the modulation of various neurotransmitter systems. For instance, some synthetic coumarin derivatives have been shown to exhibit antidepressant-like effects in animal models, such as the forced swim test and tail suspension test nih.gov. The proposed mechanisms often involve the enhancement of serotonergic or noradrenergic pathways in the brain nih.gov.
A study on the neuropharmacological profiling of the related compound, scoparone (6,7-dimethoxycoumarin), in mice did not observe a significant antidepressant effect in the forced swimming test nih.govresearchgate.net. This suggests that the presence and nature of the substituent at the 4-position of the coumarin ring may play a crucial role in determining antidepressant activity. Further investigation is required to specifically elucidate the antidepressant potential and underlying mechanisms of this compound.
The neuroprotective potential of coumarins is an active area of research, with many derivatives showing promise in preclinical models of neurodegenerative diseases. These effects are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties researchgate.net.
Other Noteworthy Preclinical Biological Activities (e.g., Anticoagulant, Antidiabetic)
Beyond its potential neurobiological effects, the coumarin scaffold is well-known for a variety of other biological activities.
Anticoagulant Activity: Coumarins are famously known for their anticoagulant properties, with warfarin being a prominent example. While the anticoagulant potential of many coumarin derivatives has been extensively studied nih.gov, specific data on the anticoagulant activity of this compound is scarce in the available literature. The anticoagulant effect of coumarins is typically mediated through the inhibition of vitamin K epoxide reductase, a key enzyme in the coagulation cascade. The substitution pattern on the coumarin ring significantly influences this activity.
Antidiabetic Activity: Several coumarin derivatives have been investigated for their potential antidiabetic effects pnrjournal.comnih.govoup.com. The structurally related compound, scoparone (6,7-dimethoxycoumarin), has been shown to possess antidiabetic properties in preclinical studies. It has been reported to protect pancreatic β-cells and inhibit the proliferation of mesangial cells under high glucose conditions, suggesting a potential role in managing diabetic complications pnrjournal.comnih.govresearchgate.net. The mechanisms underlying the antidiabetic effects of coumarins are diverse and include the inhibition of α-glucosidase, activation of PPARγ, and antioxidant effects nih.gov. A study on 5,7-dimethoxycoumarin, another related compound, demonstrated its ability to enhance insulin release and stimulate amylin secretion in rats researchgate.netresearchgate.net. Although these findings are promising for the coumarin class of compounds, direct preclinical evaluation of this compound is necessary to determine its specific antidiabetic potential.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Impact of Substituent Variations on 6,7-Dimethoxy-4-ethylcoumarin's Biological Activity Profile
The biological efficacy of this compound is a composite of the contributions from its distinct structural components: the ethyl group at the C-4 position and the methoxy (B1213986) groups at the C-6 and C-7 positions. Alterations to these substituents can significantly modulate the compound's interaction with biological targets.
The C-4 position of the coumarin (B35378) nucleus is a critical site for substitution, and the nature of the group at this position can profoundly influence the molecule's biological activities, including its anticancer properties. nih.govresearchgate.net For instance, in the context of Myeloid cell leukemia-1 (Mcl-1) inhibition, a key target in cancer therapy, the introduction of a hydrophobic, electron-withdrawing group at the C-4 position of a 6,7-dihydroxycoumarin scaffold has been shown to enhance inhibitory capacity. nih.govnih.gov Conversely, the presence of a hydrophilic group at this position is detrimental to the inhibitory potency. nih.govnih.gov
The ethyl group in this compound is a small, hydrophobic alkyl substituent. While not strongly electron-withdrawing, its hydrophobic nature is a key characteristic. This hydrophobicity can facilitate the compound's entry into cells and its interaction with hydrophobic pockets within target proteins. Although direct studies on the 4-ethyl substituent in the context of 6,7-dimethoxycoumarin are limited, the general principle of hydrophobicity at C-4 being favorable for certain anticancer activities provides a basis for its potential role in the biological efficacy of the molecule.
| Substituent at C-4 of 6,7-Dihydroxycoumarin | Impact on Mcl-1 Inhibitory Activity | Reference |
|---|---|---|
| Hydrophobic, electron-withdrawing group (e.g., -CF3) | Enhanced inhibitory capacity | nih.govnih.gov |
| Hydrophilic group | Decreased inhibitory potency | nih.govnih.gov |
The substitution pattern on the benzene (B151609) ring of the coumarin scaffold is a major determinant of its biological activity. The presence of methoxy groups at the C-6 and C-7 positions, as seen in this compound, has been associated with various pharmacological effects. For example, 6,7-dimethoxycoumarin has been reported to exhibit anti-inflammatory and antiproliferative properties. mdpi.comsemanticscholar.org It has been shown to suppress the expression of pro-inflammatory mediators in macrophage cells. nih.govnih.gov
However, the influence of these methoxy groups can be context-dependent. In studies of coumarin derivatives as Mcl-1 inhibitors, it was found that a catechol (6,7-dihydroxy) moiety was a key constituent for potent inhibitory activity. nih.govnih.gov Methylation of these hydroxyl groups to form dimethoxy groups led to a decrease in Mcl-1 inhibitory activity. nih.govnih.gov This suggests that for certain biological targets, the ability to form hydrogen bonds via the hydroxyl groups is crucial, and the conversion to methoxy groups, which are less capable of hydrogen bonding, can be detrimental to activity.
| Compound | Substitution at C-6 and C-7 | Reported Biological Activity | Reference |
|---|---|---|---|
| 6,7-Dimethoxycoumarin | Methoxy groups | Anti-inflammatory, antiproliferative | mdpi.comsemanticscholar.org |
| Esculetin (6,7-Dihydroxycoumarin) | Hydroxyl groups | Potent Mcl-1 inhibitory activity | nih.govnih.gov |
| Methylated Esculetin | Methoxy groups | Decreased Mcl-1 inhibitory activity | nih.govnih.gov |
The presence of phenolic hydroxyl groups on the coumarin ring is frequently correlated with significant antioxidant and antiproliferative activities. pjmhsonline.com These groups can act as hydrogen bond donors, which is often a critical interaction with biological targets. pjmhsonline.com The number and position of hydroxyl groups can greatly influence the radical scavenging capacity of coumarins. researchgate.net
Replacing hydroxyl groups with methoxy groups, as in the case of this compound, alters the electronic and steric properties of the molecule. This modification eliminates the hydrogen-donating ability of the phenolic hydroxyls, which can lead to a decrease in certain biological activities, such as direct antioxidant effects and inhibition of enzymes like Mcl-1 where hydrogen bonding is key. nih.govnih.govpjmhsonline.com However, this alkylation can also increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes and improve its bioavailability. pjmhsonline.com
General SAR Analysis of Coumarin Scaffold Modifications in Diverse Biological Systems
The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a framework for compounds targeting a wide range of biological receptors and enzymes. researchgate.net SAR studies across various biological systems have revealed several general principles regarding the modification of the coumarin nucleus.
Studies on coumarin-based Mcl-1 inhibitors have provided specific insights into the structural requirements for this particular activity. A key finding is the importance of a catechol group (vicinal hydroxyl groups) on the benzene ring for potent Mcl-1 inhibition. nih.govnih.gov As mentioned previously, methylation of these hydroxyls diminishes activity. nih.govnih.gov
Furthermore, the C-4 position is critical. The introduction of a hydrophobic and electron-withdrawing group, such as a trifluoromethyl group, at C-4 of 6,7-dihydroxycoumarin resulted in the most potent Mcl-1 inhibitory activity in one study. nih.govnih.gov In contrast, hydrophilic substituents at this position were found to be unfavorable. nih.govnih.gov These findings underscore the importance of both the electronic nature and the hydrophobicity of the C-4 substituent for effective interaction with the Mcl-1 protein.
In the broader context of antiproliferative and enzyme inhibitory activities, the substitution pattern on the coumarin ring plays a pivotal role. The presence of hydroxyl groups is often linked to enhanced antiproliferative and antioxidant effects. pjmhsonline.com For example, 7,8-dihydroxy-4-methylcoumarin (B1670369) derivatives have shown significant cytotoxic effects on cancer cell lines. scribd.com
Substitutions at the C-3 and C-4 positions are particularly influential. mdpi.com The introduction of various alkyl, aryl, or heterocyclic moieties at these positions can lead to compounds with potent and selective activities against different enzymes and cancer cell lines. researchgate.netchapman.edu For instance, certain 4-hydroxycoumarin (B602359) derivatives have shown promising enzyme inhibition potential against carbonic anhydrase-II. researchgate.netscielo.br The nature of the substituent at C-4 can dictate the mechanism of action, with different groups leading to inhibition of various targets such as protein kinases, aromatase, and tubulin. researchgate.net The versatility of the coumarin scaffold, particularly with respect to modifications at C-3 and C-4, allows for the generation of a diverse library of compounds with a wide spectrum of biological activities.
Based on a comprehensive search of available scientific literature, there are no specific Quantitative Structure-Activity Relationship (QSAR) studies focused solely on the chemical compound “this compound.”
While the broader class of coumarin derivatives has been the subject of numerous QSAR and Structure-Activity Relationship (SAR) investigations to predict and optimize various biological activities, including but not limited to anticancer, antioxidant, and enzyme inhibitory effects, research dedicated to developing and applying QSAR models for this compound, in particular, could not be identified. nih.govresearchgate.netmdpi.com
The development of a QSAR model requires a dataset of structurally related compounds with corresponding biological activity data. nih.govmdpi.comresearchgate.net The absence of published QSAR studies specifically for this compound suggests a lack of sufficient research focusing on a series of its direct analogues to generate the necessary data for robust model development. Existing research on coumarins with substitutions at the 6 and 7 positions often explores a variety of functional groups, such as hydroxyl or other alkoxy groups, rather than consistently maintaining the dimethoxy configuration while varying other parts of the molecule. nih.govmdpi.com
Therefore, a detailed discussion on the development and application of QSAR models, including data tables and specific research findings for predicting and optimizing the biological activity of this compound, cannot be provided at this time due to the lack of dedicated studies on this specific compound.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
For coumarin (B35378) derivatives, molecular docking studies have been performed against various protein targets to predict their binding affinities, typically expressed as a binding energy score (in kcal/mol). A more negative score suggests a stronger, more favorable interaction. These simulations also identify key amino acid residues within the protein's active site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the ligand.
While specific data for 6,7-Dimethoxy-4-ethylcoumarin is unavailable, studies on similar coumarins targeting enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease, and carbonic anhydrase (CA), involved in various physiological processes, are informative. niscpr.res.innih.govresearchgate.net For instance, derivatives of 7-methoxycoumarin (B196161) have shown strong binding to AChE. researchgate.net The ethyl group at the C4 position of this compound would likely occupy a hydrophobic pocket within a target's active site, while the methoxy (B1213986) groups and the lactone ring's carbonyl oxygen could act as hydrogen bond acceptors.
Table 1: Illustrative Molecular Docking Data for Coumarin Derivatives Against Various Protein Targets
| Coumarin Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Examples) |
|---|---|---|---|
| 7-Methoxycoumarin Analogs | Acetylcholinesterase (AChE) | -8.0 to -12.0 | Trp84, Tyr121, Phe330 |
| General Coumarin Analogs | Carbonic Anhydrase VII (CA VII) | -7.0 to -9.0 | His94, Gln92, Thr200 |
| 4-Hydroxycoumarin (B602359) Analogs | Carbonic Anhydrase IX (hCA-IX) | Approx. -10.0 | His94, His96, Thr199, Zn2+ |
| Thiazole-Coumarin Hybrids | BCL-2 Family Protein (2W3L) | Approx. -6.0 | Arg104, Tyr67 |
Note: The data in this table is compiled from studies on various coumarin derivatives and serves as an illustrative example of typical docking results. niscpr.res.inresearchgate.netnih.govmdpi.com
Docking simulations reveal how a ligand like this compound fits within the three-dimensional space of a binding site. Studies on related coumarins show they often interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of enzymes like AChE. researchgate.net The planar benzopyrone core is ideal for forming π-π stacking interactions with aromatic residues such as tryptophan and tyrosine, while the substituents determine specificity and additional interactions. The 4-ethyl group would likely enhance hydrophobic interactions, potentially leading to a different binding orientation or affinity compared to a 4-methyl or unsubstituted coumarin. The simulation can also suggest if the protein undergoes minor conformational changes to accommodate the ligand, a concept known as "induced fit."
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics
Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, offering a dynamic view of the ligand-protein complex. nih.gov An MD simulation starting from a docked pose can be used to assess the stability of the predicted binding mode. nih.govchula.ac.th Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely in the binding pocket. rsc.org Furthermore, MD simulations can analyze the persistence of specific interactions, like hydrogen bonds, and evaluate the conformational flexibility of the ligand within the active site. rsc.org For this compound, MD would verify the stability of its interactions predicted by docking and reveal the dynamic behavior of the ethyl and methoxy groups within the binding cavity. niscpr.res.in
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.netnih.gov These methods can compute various descriptors that relate to a molecule's stability, reactivity, and spectroscopic characteristics. sphinxsai.comnih.gov
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. niscpr.res.in Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), such as around the carbonyl oxygen, while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). This helps predict sites for intermolecular interactions. niscpr.res.in
Spectroscopic Properties: DFT calculations can accurately predict vibrational frequencies (IR spectra) and NMR chemical shifts (¹H and ¹³C NMR), which are invaluable for structural confirmation when compared with experimental data. nih.govacademie-sciences.fr
For this compound, DFT studies would likely show that the electron density is highest around the oxygen atoms of the carbonyl and methoxy groups, making them key sites for hydrogen bonding. iaea.org
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In the early stages of drug discovery, predicting the ADME properties of a compound is critical to assess its potential as a drug candidate. Various computational models and web-based tools are used to estimate these pharmacokinetic parameters. arabjchem.org
Lipinski's Rule of Five: This rule assesses drug-likeness based on properties like molecular weight (< 500 Da), logP (< 5), hydrogen bond donors (< 5), and hydrogen bond acceptors (< 10). Coumarin derivatives generally show good compliance with this rule. nih.gov
Absorption and Distribution: Parameters such as human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration can be predicted.
Metabolism: Predictions can be made about which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it.
Toxicity: Computational models can flag potential toxic liabilities.
Table 2: Illustrative In Silico ADME Profile for a Typical Coumarin Derivative
| Property | Predicted Value/Outcome | Significance |
|---|---|---|
| Molecular Weight | ~234 g/mol (for C13H14O4) | Complies with Lipinski's Rule (< 500) |
| LogP (Lipophilicity) | 2.0 - 3.0 | Complies with Lipinski's Rule (< 5) |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (< 5) |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (< 10) |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier (BBB) Permeation | Likely to be permeable | Potential for CNS activity |
| CYP Inhibition | Potential inhibitor of CYP2D6/3A4 | Risk of drug-drug interactions |
| Drug-Likeness | Favorable | Good candidate profile |
Note: These values are estimations for this compound based on general properties of similar coumarins and are subject to variation based on the predictive model used. nih.gov
Pharmacophore Modeling and Virtual Screening Applications for Novel Analogue Discovery
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.govlongdom.org A pharmacophore model can be generated either based on the structure of the target's binding site (structure-based) or by aligning a set of known active ligands (ligand-based). nih.gov
Once a validated pharmacophore model for a particular coumarin-target interaction is developed, it can be used as a 3D query to rapidly screen large compound databases (virtual screening). springernature.commdpi.com This process filters for molecules that match the pharmacophoric features, allowing for the discovery of novel, structurally diverse compounds that may possess the desired biological activity. nih.gov A pharmacophore derived from an active 4-substituted coumarin would likely include a hydrophobic feature corresponding to the C4 position, an aromatic ring feature for the benzopyrone core, and hydrogen bond acceptor features for the oxygens, guiding the search for new analogues of this compound.
Advanced Research Applications Beyond Traditional Pharmacology
Application as Fluorescent Probes and Reporters in Biophysical and Biological Systems
Coumarin (B35378) derivatives are well-recognized as fluorescent reporters for investigating biological systems due to their pronounced sensitivity to the microenvironment. frontiersin.orgasianpubs.org The fluorescence characteristics of these molecules, including 6,7-dimethoxy-substituted coumarins, are highly dependent on factors such as local polarity, hydrogen bonding capability, and microviscosity. rsc.org This sensitivity makes them excellent probes for elucidating complex biological processes at the molecular level.
Research has demonstrated the potential of 6,7-dimethoxy-coumarin derivatives as effective probes for studying hydration dynamics in biologically relevant systems. frontiersin.org Although a wide range of environment-sensitive fluorescent probes exist, the specific potential of 6,7-dimethoxy-coumarin has been a subject of focused investigation. asianpubs.org
In one study, the photophysics and hydration dynamics of acetyloxymethyl-6,7-dimethoxycoumarin (Ac-DMC) were examined in aerosol-OT (AOT) reverse micelles. frontiersin.org The Time-Dependent Fluorescence Shift (TDFS) method was employed to monitor the probe's response to varying water content. The results confirmed the probe's sensitivity to the hydration and mobility of its immediate surroundings. frontiersin.org This sensitivity is crucial for understanding water dynamics in confined biological environments like the surface of proteins or within membranes. The study also noted that the fluorescence of the probe could be efficiently quenched by halide ions, further highlighting its utility in studying molecular interactions in biological systems. frontiersin.org
The table below summarizes the key findings related to the use of a 6,7-dimethoxy-coumarin derivative in studying hydration dynamics.
| Parameter | Observation | Significance |
| Probe | Acetyloxymethyl-6,7-dimethoxycoumarin (Ac-DMC) | A derivative of 6,7-dimethoxy-coumarin used to study microenvironments. frontiersin.org |
| Method | Time-Dependent Fluorescence Shift (TDFS) | Measures the shift in fluorescence emission over time to probe solvent relaxation dynamics. frontiersin.org |
| System | Aerosol-OT (AOT) reverse micelles | Mimics confined biological water environments. frontiersin.org |
| Finding | TDFS response varied with water content (water/surfactant ratio 0 to 20). | Confirms the probe's sensitivity to changes in hydration and mobility of its microenvironment. frontiersin.org |
| Quenching | Efficiently quenched by halide ions. | Indicates accessibility to and interaction with ions in the local environment. frontiersin.org |
The inherent sensitivity of coumarin derivatives to their local environment makes them valuable scaffolds for the development of fluorescent dyes for cellular imaging. nih.gov These dyes can report on changes in the properties of cellular compartments, such as polarity and viscosity, which are often altered in various physiological and pathological states. researchgate.net
The development of novel fluorescent probes based on coumarin platforms allows for the continuous tracking of dynamic processes within live cells. chemimpex.com By modifying the coumarin core, researchers can tune the photophysical properties of the resulting dyes to be sensitive to specific cellular parameters. For instance, the fluorescence emission of 7-aminocoumarins is known to red-shift and decrease in intensity as the polarity of the medium increases, a phenomenon attributed to twisted intramolecular charge transfer (TICT) state formation. rsc.org
While specific studies focusing solely on 6,7-Dimethoxy-4-ethylcoumarin for cellular imaging are not detailed in the provided sources, the broader research on 6,7-dimethoxy-coumarin derivatives underscores their potential in this area. frontiersin.orgasianpubs.org Their demonstrated microenvironment sensitivity is a key characteristic for designing probes that can visualize subtle changes within cellular structures. nih.gov
Use in Materials Science and Industrial Catalysis Research
The applications of coumarin derivatives are not limited to biological systems; they also play a role in materials science, particularly in the development of corrosion inhibitors and optoelectronic materials.
Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, especially when part of an aromatic system, are known to be effective corrosion inhibitors for metals. These molecules function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.
Coumarin derivatives have been investigated as eco-friendly corrosion inhibitors for mild steel in acidic environments. Theoretical studies on 4-hydrocoumarin derivatives have provided insights into the mechanism of inhibition, suggesting that the adsorption energy of the inhibitor on the metal surface correlates with its inhibition efficiency. The presence of electron-donating groups, such as methoxy (B1213986) groups (-OCH3), can enhance the inhibition performance by increasing the electron density on the molecule, which facilitates its adsorption onto the metal surface. While these studies did not specifically use this compound, the principles suggest that its methoxy groups would contribute positively to its potential as a corrosion inhibitor.
The following table outlines the general mechanism and key factors in the application of coumarin derivatives as corrosion inhibitors.
| Feature | Description | Role in Corrosion Inhibition |
| Adsorption | The inhibitor molecules adhere to the metal surface. | Forms a protective barrier against the corrosive environment. |
| Heteroatoms (O, N, S) | Present in the coumarin structure. | Act as active centers for adsorption onto the metal surface. |
| Aromatic System | The conjugated π-system of the coumarin ring. | Contributes to the stability of the adsorbed layer. |
| Substituents | Groups like -OCH3. | Electron-donating groups can increase the electron density and enhance adsorption and inhibition efficiency. |
Coumarin derivatives are widely utilized in the field of optoelectronics due to their favorable optical and electronic properties. They have been incorporated into various applications, including organic light-emitting diodes (OLEDs), fluorescent materials, and laser dyes.
The investigation of the optical parameters of coumarin compounds is essential for their application in optoelectronic devices. Studies on compounds like 4-chloromethyl-7-hydroxy coumarin have shown that their optical properties, such as the absorption band edge and optical bandgap, are influenced by the solvent and concentration. Such studies indicate that coumarin derivatives can exhibit semiconductor behavior, making them candidates for use in devices like diodes and photosensors. The extensive π-conjugation in the coumarin scaffold is fundamental to its desirable photophysical properties. chemimpex.com
Molecularly Imprinted Polymers (MIPs) for Selective Analytical Separations and Environmental Monitoring
Based on the provided search results, there is no specific information available regarding the use of this compound as a template molecule for the synthesis of Molecularly Imprinted Polymers (MIPs). Research in this area has focused on other coumarin derivatives, such as 7-hydroxycoumarin and 4-hydroxycoumarin (B602359), for the development of MIPs for selective extraction and analysis.
Future Research Directions and Emerging Paradigms
Exploration of Novel and Sustainable Synthetic Pathways for Scalable Production
The increasing demand for coumarin (B35378) derivatives in various industries necessitates the development of efficient and environmentally friendly synthetic methods. benthamdirect.comeurekaselect.com Traditional chemical syntheses, such as the Pechmann condensation or Perkin reaction, often rely on harsh conditions and hazardous reagents, leading to environmental concerns and toxic byproducts. iajesm.in Consequently, future research is pivoting towards "green chemistry" approaches for the synthesis of 6,7-Dimethoxy-4-ethylcoumarin.
Key areas of exploration include:
Biocatalysis: Utilizing enzymes to catalyze the synthesis offers high specificity and mild reaction conditions, significantly reducing environmental impact. iajesm.in This approach can lead to enhanced regioselectivity and stereoselectivity, which is crucial for producing specific, highly active isomers. iajesm.in
Green Catalysts and Solvents: The use of Brønsted acidic ionic liquids has been shown to be an effective and recyclable catalyst for coumarin synthesis under solvent-free, ambient conditions. rsc.org Research into other green catalysts and deep eutectic solvents is a promising avenue. benthamdirect.comeurekaselect.com
Energy-Efficient Methods: Techniques like microwave-assisted and ultrasound-assisted synthesis, as well as mechanosynthesis (grinding), can significantly reduce reaction times and energy consumption compared to conventional methods. benthamdirect.comeurekaselect.comtandfonline.com
Metabolic Engineering: Advances in synthetic biology and metabolic engineering present an opportunity to reconstitute the coumarin biosynthetic pathway in microbial hosts. researchgate.net This would allow for the scalable, sustainable, and controlled production of this compound, overcoming the limitations of plant extraction or traditional chemical synthesis. researchgate.net
These sustainable strategies not only align with the principles of green chemistry but also promise to make the large-scale production of this compound and its analogues more economically viable and environmentally responsible. benthamdirect.comiajesm.in
Deeper Mechanistic Elucidation of Biological Activities through Advanced Omics Technologies
While this compound has demonstrated a range of biological activities, a comprehensive understanding of its molecular mechanisms remains a critical goal. The application of advanced "omics" technologies—genomics, proteomics, and metabolomics—is essential for mapping the compound's interaction with cellular systems.
Future research should focus on:
Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated in cells upon treatment with this compound. This can reveal the signaling pathways affected by the compound, such as the PI3K/AKT pathway, which has been implicated in the anticancer effects of other coumarins. frontiersin.org
Proteomics: To analyze changes in the cellular protein landscape. This can help identify direct protein targets of the compound and understand its impact on protein expression, post-translational modifications, and protein-protein interaction networks.
Metabolomics: To study the changes in the cellular metabolome. This can elucidate how this compound affects metabolic pathways and identify biomarkers of its activity.
Mass Spectrometry Imaging (MSI): This technology can visualize the spatial distribution of this compound and its metabolites within biological tissues, providing insights into its uptake, distribution, and target sites. mdpi.com
By integrating data from these omics platforms, researchers can construct a detailed picture of the compound's mechanism of action, moving beyond phenotypic observations to a deep mechanistic understanding.
Development of Sophisticated Computational Models for Precise Activity and Selectivity Prediction
Computational modeling has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds. tbzmed.ac.ir For this compound, the development of sophisticated computational models can accelerate the design of new analogues with enhanced potency and selectivity.
Emerging paradigms in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies are crucial for correlating the structural features of coumarin derivatives with their biological activities. mdpi.com By developing robust 2D and 3D-QSAR models, researchers can predict the anticancer, antimicrobial, or enzyme-inhibitory activity of novel derivatives of this compound. tbzmed.ac.irnih.govnih.govlongdom.org For instance, QSAR models have been successfully used to predict the antiproliferative activities of 4-substituted coumarins. tbzmed.ac.irnih.gov
Molecular Docking and Dynamics Simulations: These techniques are used to predict how a molecule binds to the active site of a target protein and to assess the stability of the resulting complex. nih.govresearchgate.neteurekaselect.com This is vital for understanding the interactions that drive biological activity and for rationally designing modifications to improve binding affinity and selectivity.
Machine Learning and Artificial Intelligence (AI): Integrating AI into QSAR and docking studies can enhance the predictive power of these models. Machine learning algorithms can analyze vast datasets to identify complex patterns and relationships between chemical structure and biological function that may be missed by traditional methods.
These computational approaches will guide the synthesis of next-generation derivatives of this compound, optimizing their therapeutic potential while minimizing off-target effects.
| Computational Technique | Application for this compound Research | Key Outcomes |
| QSAR (Quantitative Structure-Activity Relationship) | Predict the biological activity of new derivatives based on their chemical structure. | Identification of key structural features for potency; design of compounds with enhanced activity. tbzmed.ac.irnih.gov |
| Molecular Docking | Simulate the binding of the compound to target proteins (e.g., enzymes, receptors). | Elucidation of binding modes; understanding of structure-activity relationships at the molecular level. nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the compound-protein complex over time. | Verification of docking results; understanding the flexibility and stability of the interaction. nih.goveurekaselect.com |
Integration of this compound Research with Systems Biology Approaches
Systems biology offers a holistic perspective by integrating experimental data from various sources to model complex biological systems. mdpi.com Rather than studying the effect of this compound on a single target or pathway, systems biology aims to understand its impact on the entire cellular network.
Future research should leverage systems biology to:
Analyze Pathway Perturbations: Integrating omics data into pathway analysis tools can reveal how this compound perturbs cellular signaling and metabolic networks. This provides a more comprehensive view of its mechanism of action.
Predict Polypharmacology: Many drugs exert their effects by interacting with multiple targets. Systems biology approaches can help predict the multi-target profile of this compound, which is crucial for understanding both its therapeutic efficacy and potential side effects.
This integrated approach will provide a more complete understanding of the compound's biological role, facilitating its development for complex diseases where targeting a single pathway may be insufficient.
Investigation of Synergistic Effects with Other Bioactive Compounds in Complex Biological Systems
The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising strategy in therapeutics, particularly in cancer treatment. nih.gov Investigating the synergistic potential of this compound with other bioactive compounds or conventional drugs could unlock new therapeutic opportunities.
Future studies should explore:
Combination with Chemotherapeutic Agents: Research could examine whether this compound can enhance the efficacy of conventional anticancer drugs. nih.gov Some plant-derived compounds have been shown to sensitize cancer cells to chemotherapy or mitigate side effects. mdpi.com
Pairing with Other Natural Products: Combining this compound with other phytochemicals could lead to enhanced antioxidant, anti-inflammatory, or antimicrobial effects. nih.gov
Mechanisms of Synergy: It is crucial to understand the pharmacodynamic and pharmacokinetic interactions that underlie any observed synergy. mdpi.com For example, this compound might inhibit a drug resistance mechanism or modulate a signaling pathway that complements the action of another drug.
Harnessing the power of synergy could lead to the development of more effective combination therapies with potentially lower doses and reduced toxicity. nih.gov
Q & A
Q. What are the recommended methods for synthesizing 6,7-Dimethoxy-4-ethylcoumarin with high purity?
Methodological Answer: Synthesis typically involves a multi-step approach:
Core Coumarin Formation : Start with Pechmann condensation using resorcinol derivatives and β-ketoesters under acidic conditions.
Ethylation : Introduce the ethyl group at the 4-position via alkylation using ethyl halides or Friedel-Crafts alkylation.
Methoxy Group Installation : Protect hydroxyl groups via methylation (e.g., using methyl iodide and a base like K₂CO₃) .
Purification : Use column chromatography (silica gel, eluting with chloroform:methanol mixtures) or recrystallization (ethanol/acetone) to achieve ≥97% purity .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm substitution patterns (e.g., methoxy groups at 6,7-positions: δ 3.8–4.0 ppm for OCH₃; ethyl group at C4: δ 1.2–1.4 ppm for CH₃) .
- Mass Spectrometry : ESI-QTOF MS/MS (e.g., [M+H]+ at m/z 221.0809 with fragmentation patterns matching predicted structures) .
- HPLC : Retention time comparison with standards (C18 column, methanol:water gradient) .
Critical Note : Discrepancies in spectral data (e.g., unexpected peaks in NMR) may arise from incomplete methylation or oxidation byproducts. Re-run reactions under inert atmospheres (N₂/Ar) to minimize degradation .
Q. What solvents and storage conditions are optimal for maintaining compound stability?
Methodological Answer:
- Solvents : Prepare stock solutions in DMSO (25 mg/mL) or ethanol (stable for ≤1 week at −20°C). Avoid aqueous buffers due to low solubility .
- Storage : Store solid compound in airtight glass containers at 2–8°C, protected from light and moisture. Freeze (−20°C) for long-term storage (>6 months) .
- Handling : Use PPE (N95 masks, nitrile gloves) to prevent inhalation/contact. Work under fume hoods with local exhaust .
Advanced Research Questions
Q. How to design experiments to evaluate the biological activity of this compound against bacterial strains?
Methodological Answer:
Antibacterial Assay :
- Use microbroth dilution (CLSI guidelines) with Bacillus subtilis or E. coli. Test concentrations from 0.5–100 µg/mL.
- Include positive controls (e.g., amoxicillin) and solvent controls (DMSO ≤1% v/v).
Mechanistic Studies :
- Assess membrane disruption via SYTOX Green uptake assays.
- Evaluate enzyme inhibition (e.g., β-lactamase) using fluorogenic substrates .
Data Interpretation : Compare MIC (Minimum Inhibitory Concentration) values with structurally similar coumarins (e.g., 7-Methoxy-4-methylcoumarin shows MIC = 12.5 µg/mL against B. subtilis) .
Q. How to resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- Scenario : Discrepancies in NMR chemical shifts.
- Troubleshooting :
Example : A 2023 study resolved conflicting MS/MS data by optimizing collision energy (20 eV) and using reference standards .
Q. What strategies optimize the purification of this compound from reaction mixtures?
Methodological Answer:
- Chromatography : Use flash chromatography (hexane:ethyl acetate, 7:3) for initial separation. Follow with preparative HPLC (C18 column, acetonitrile:H₂O, 65:35) .
- Recrystallization : Ethanol:water (8:2) yields needle-like crystals with ≥98% purity. Monitor via TLC (Rf = 0.6 in chloroform:methanol 9:1) .
Challenge : Co-elution with byproducts (e.g., mono-methylated intermediates). Use gradient elution and diode-array detection (λ = 320 nm) for improved resolution .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hrs. Analyze degradation via HPLC.
Thermal Stability : Heat samples (40–80°C) for 48 hrs; monitor via TLC and UV-Vis (λmax = 280 nm).
Light Sensitivity : Expose to UV (254 nm) for 6 hrs; compare with dark controls .
Key Finding : The compound is stable at pH 5–7 and ≤40°C but degrades rapidly under UV light .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-UV : C18 column, mobile phase = methanol:0.1% acetic acid (70:30), flow rate = 1 mL/min, λ = 280 nm. LOD = 0.1 µg/mL .
- LC-MS/MS : ESI-positive mode, MRM transitions (m/z 221 → 177, 149) for enhanced specificity in biological samples .
Validation : Include spike-recovery tests (90–110%) and inter-day precision (RSD <5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
